molecular formula C25H26Cl2N2O5 B11485324 2,2-dichloro-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-1-methylcyclopropanecarboxamide

2,2-dichloro-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-1-methylcyclopropanecarboxamide

Cat. No.: B11485324
M. Wt: 505.4 g/mol
InChI Key: CNTKUAZPEXREDD-UHFFFAOYSA-N
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Description

2,2-dichloro-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-1-methylcyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring, multiple methoxy groups, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-1-methylcyclopropanecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the isoquinoline and phenyl components, followed by their coupling with the cyclopropane carboxamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-1-methylcyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can lead to dechlorinated or ring-opened products .

Scientific Research Applications

2,2-dichloro-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-1-methylcyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-dichloro-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-1-methylcyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dichloro-N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-1-methylcyclopropanecarboxamide is unique due to its combination of structural features, including the cyclopropane ring, multiple methoxy groups, and chlorine atoms.

Properties

Molecular Formula

C25H26Cl2N2O5

Molecular Weight

505.4 g/mol

IUPAC Name

2,2-dichloro-N-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]-1-methylcyclopropane-1-carboxamide

InChI

InChI=1S/C25H26Cl2N2O5/c1-24(13-25(24,26)27)23(30)29-21(15-6-7-17(31-2)18(11-15)32-3)22-16-12-20(34-5)19(33-4)10-14(16)8-9-28-22/h6-12,21H,13H2,1-5H3,(H,29,30)

InChI Key

CNTKUAZPEXREDD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NC(C2=CC(=C(C=C2)OC)OC)C3=NC=CC4=CC(=C(C=C43)OC)OC

Origin of Product

United States

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